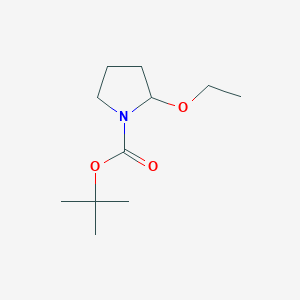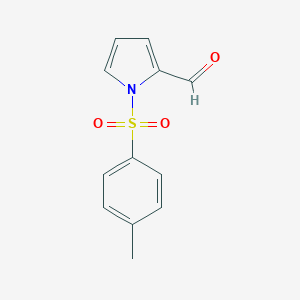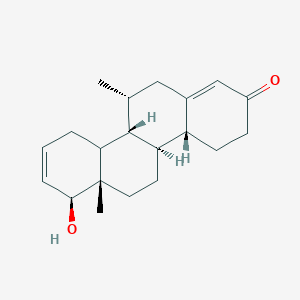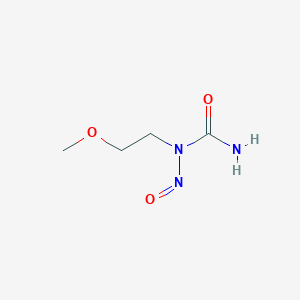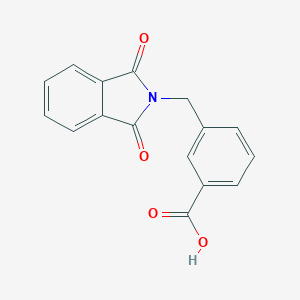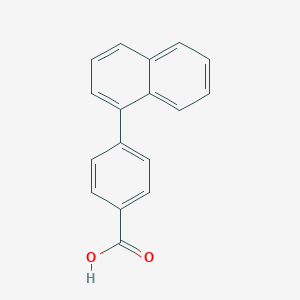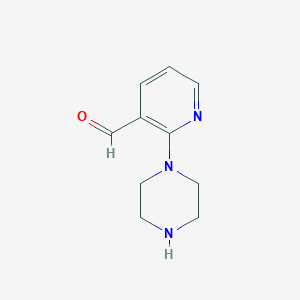
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is a heterocyclic compound that contains both piperazine and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde typically involves the reaction of piperazine with 3-pyridinecarboxaldehyde under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or under reflux conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems can also help in monitoring and optimizing the reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(1-Piperazinyl)-3-pyridinecarboxylic acid.
Reduction: 2-(1-Piperazinyl)-3-pyridinecarbinol.
Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.
科学研究应用
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The piperazine moiety can bind to specific sites on proteins, altering their function and leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine derivative with similar structural features but different biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine-containing compound with distinct pharmacological properties.
Uniqueness
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is unique due to its combination of piperazine and pyridine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for the development of new drugs and the study of various biochemical pathways.
属性
CAS 编号 |
104842-73-1 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-piperazin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-8-9-2-1-3-12-10(9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2 |
InChI 键 |
MGQDWKRTYGEMPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
规范 SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)

